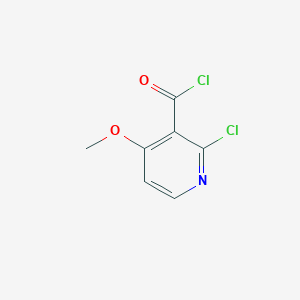

2-Chloro-4-methoxynicotinoyl chloride

Description

Contextualization of Pyridine-Based Acyl Chlorides in Chemical Research

Pyridine (B92270) and its derivatives are fundamental building blocks in medicinal and materials chemistry. The introduction of an acyl chloride group onto the pyridine scaffold significantly enhances its synthetic utility. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions. This reactivity allows for the facile introduction of the nicotinoyl moiety into a wide array of molecules.

In chemical research, pyridine-based acyl chlorides serve as key precursors for the synthesis of a diverse range of compounds, including amides, esters, and ketones. These functional groups are integral to the structure of numerous biologically active molecules and functional materials. The nitrogen atom in the pyridine ring can also influence the reactivity of the acyl chloride and can be a site for further chemical modification, adding to the synthetic versatility of these compounds.

Significance of 2-Chloro-4-methoxynicotinoyl Chloride as a Synthetic Building Block

This compound (CAS Number: 394729-97-6) is a specialized nicotinoyl chloride derivative that offers multiple points for synthetic diversification. google.com The presence of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 4-position of the pyridine ring, in addition to the acyl chloride at the 3-position, makes it a highly versatile building block.

The acyl chloride group provides the primary site for reactions with a wide range of nucleophiles. The chlorine atom on the pyridine ring can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can also be a site for chemical modification, such as demethylation to a hydroxyl group, which can then be further functionalized. This trifunctional nature allows for a stepwise and controlled elaboration of molecular complexity, making it a significant tool in the synthesis of complex target molecules, particularly in the field of medicinal chemistry. nih.gov

Scope and Research Focus of this compound Chemistry

The research surrounding this compound is primarily focused on its application in the synthesis of novel organic compounds with potential biological activity. Key areas of investigation include:

Synthesis of Novel Heterocycles: Utilizing the multiple reactive sites on the molecule to construct complex heterocyclic systems.

Medicinal Chemistry: Employing it as a key intermediate in the synthesis of potential drug candidates. The nicotinamide (B372718) core is a prevalent feature in many bioactive molecules. mdpi.com

Development of New Synthetic Methodologies: Exploring its reactivity with various nucleophiles and in different reaction conditions to develop new and efficient synthetic protocols.

The continued exploration of the chemistry of this compound is expected to lead to the discovery of new compounds with interesting chemical and biological properties.

Chemical Properties and Synthesis

A comprehensive understanding of the chemical properties and synthetic routes is essential for the effective utilization of this compound as a synthetic building block.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 394729-97-6 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | Expected to be a solid or liquid |

| Solubility | Soluble in common organic solvents |

| Reactivity | Highly reactive towards nucleophiles |

Synthesis of 2-Chloro-4-methoxynicotinic acid

The precursor to this compound is 2-Chloro-4-methoxynicotinic acid (CAS Number: 394729-98-7). While specific patented synthesis routes for this exact molecule are not widely published, its synthesis can be inferred from established methods for preparing substituted nicotinic acids.

A plausible synthetic strategy would involve the construction of the substituted pyridine ring followed by oxidation of a side chain to the carboxylic acid. For instance, a multi-step synthesis could start from simpler, commercially available pyridine derivatives, introducing the chloro and methoxy substituents, and then converting a methyl or other oxidizable group at the 3-position into the carboxylic acid. patsnap.comgoogle.com

Conversion to this compound

The conversion of a carboxylic acid to its corresponding acyl chloride is a standard transformation in organic synthesis. For 2-Chloro-4-methoxynicotinic acid, this is typically achieved by treatment with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemguide.co.uk

The reaction with thionyl chloride is often performed neat or in an inert solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.org

General Reaction Scheme: 2-Chloro-4-methoxynicotinic acid + SOCl₂ → this compound + SO₂ + HCl

Reactivity and Synthetic Applications

The high reactivity of the acyl chloride functional group makes this compound a valuable reagent for introducing the 2-chloro-4-methoxynicotinoyl moiety into various molecules.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles in nucleophilic acyl substitution reactions.

Reaction with primary or secondary amines leads to the formation of the corresponding amides. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is formed. chemguide.co.uklibretexts.org

General Reaction Scheme: this compound + R₂NH → 2-Chloro-4-methoxy-N,N-dialkylnicotinamide + HCl

This reaction is fundamental in medicinal chemistry for linking the nicotinoyl scaffold to various amine-containing fragments to create libraries of compounds for biological screening. nih.gov

Treatment with alcohols results in the formation of esters. Similar to amide formation, a base is often added to scavenge the HCl byproduct.

General Reaction Scheme: this compound + R'OH → 2-Chloro-4-methoxynicotinic acid ester + HCl

Role as a Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound allows for its use in the synthesis of complex, polyfunctionalized molecules. After the initial reaction at the acyl chloride position, the chlorine atom on the pyridine ring can be subjected to further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). This enables the introduction of a wide range of substituents at the 2-position, significantly expanding the molecular diversity that can be achieved from this single building block.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effects of the chlorine and acyl chloride groups.

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon framework of the molecule. chemicalbook.comchemicalbook.com The carbonyl carbon of the acyl chloride would appear at a characteristic downfield chemical shift (typically in the range of 160-180 ppm). The carbons attached to the chlorine and oxygen atoms would also show characteristic shifts. libretexts.orglibretexts.org

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group, typically found in the region of 1750-1815 cm⁻¹. Other characteristic bands would include C-Cl and C-O stretching vibrations.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxypyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPVBUBQMILEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Methoxynicotinoyl Chloride

Precursor Synthesis Strategies for 2-Chloro-4-methoxynicotinic Acid

Approaches to the 2-Chloro-4-methoxypyridine Core

A fundamental approach to constructing the core structure of the target molecule is through the synthesis of 2-Chloro-4-methoxypyridine. This intermediate contains the necessary substitution pattern on the pyridine (B92270) ring, which can then be further functionalized. One common method involves a nucleophilic aromatic substitution reaction. For instance, 2-chloro-4-nitropyridine (B32982) can serve as a starting material. The highly electron-withdrawing nitro group activates the C4 position for nucleophilic attack. An exothermic reaction occurs when sodium methoxide (B1231860) is added to 2-chloro-4-nitropyridine in a solvent like dry DMF, leading to the displacement of the nitro group and the formation of 2-Chloro-4-methoxypyridine. guidechem.com

Table 1: Synthesis of 2-Chloro-4-methoxypyridine

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product |

|---|

Regioselective Functionalization for Carboxylic Acid Formation

Once the 2-Chloro-4-methoxypyridine core is obtained, the next crucial step is the regioselective introduction of a carboxylic acid group at the C3 position to form the nicotinic acid structure. The existing chloro and methoxy (B1213986) substituents influence the reactivity of the pyridine ring. A powerful strategy for achieving this regioselectivity is directed ortho-metalation.

This process typically involves the use of a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, to deprotonate the most acidic proton on the pyridine ring. The chloro group at C2 is a strong directing group, guiding the deprotonation to the adjacent C3 position. Subsequent treatment, or "quenching," of the resulting lithiated intermediate with carbon dioxide (CO₂) introduces the carboxylic acid group precisely at the desired location. nih.gov This method is highly effective for the controlled functionalization of substituted pyridines. The challenge of achieving position-selective functionalization on the pyridine ring has been a long-standing issue in heterocyclic chemistry, making directed metalation a valuable tool. nih.gov

Advanced Methods for Nicotinic Acid Analogues Synthesis

Modern synthetic chemistry offers several advanced methodologies for the synthesis of nicotinic acid and its analogues, which can be adapted for the preparation of 2-Chloro-4-methoxynicotinic acid. These methods often provide alternative routes with improved efficiency, milder conditions, or different starting materials.

One such advanced method is the one-step oxidation of a pre-functionalized pyridine. For example, a 2-chloro-3-alkylpyridine can be oxidized directly to 2-chloronicotinic acid. google.com This transformation can be achieved using ozone in the presence of a catalyst, such as zinc acetate, providing a direct route to the carboxylic acid from an alkyl precursor. google.com

Furthermore, the field of biocatalysis presents an emerging green alternative to traditional chemical methods. frontiersin.org Enzymatic synthesis, using microbial hydrolytic enzymes like nitrilase, can convert a nitrile precursor (e.g., a 2-chloro-4-methoxy-3-cyanopyridine) into the corresponding nicotinic acid in a single step under mild conditions. frontiersin.orgnih.gov While conventional chemical synthesis often requires harsh conditions and metal catalysts, biocatalytic processes can offer high selectivity and reduced environmental impact. frontiersin.orgnih.gov

Direct Conversion of 2-Chloro-4-methoxynicotinic Acid to 2-Chloro-4-methoxynicotinoyl Chloride

The final step in the synthesis is the conversion of the stable carboxylic acid group of 2-Chloro-4-methoxynicotinic acid into the more reactive acyl chloride. This transformation is typically accomplished using standard chlorinating agents.

Thionyl Chloride (SOCl₂) Mediated Chlorination Protocols

Thionyl chloride is a widely used and effective reagent for the synthesis of acyl chlorides from carboxylic acids. The reaction involves heating the carboxylic acid, such as 2-Chloro-4-methoxynicotinic acid, with an excess of thionyl chloride, often in an inert solvent like 1,2-dichloroethane. prepchem.com The mixture is typically refluxed for a short period to ensure complete conversion. prepchem.com A significant advantage of this protocol is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the workup process as they can be easily removed, often leaving the desired product in high purity after concentration. wikipedia.org

Table 2: Typical Protocol for Thionyl Chloride Mediated Chlorination

| Substrate | Reagent | Solvent | Condition | Byproducts |

|---|

Oxalyl Chloride ((COCl)₂) Mediated Chlorination Protocols

Oxalyl chloride is another common and highly effective reagent for converting carboxylic acids to acyl chlorides. researchgate.net It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for substrates with sensitive functional groups. wikipedia.org The reaction is typically performed in an inert solvent at room temperature or below. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to facilitate the reaction. wikipedia.org The DMF reacts with oxalyl chloride to form an imidoyl chloride derivative in situ, which acts as the active chlorinating agent. wikipedia.org Similar to thionyl chloride, the byproducts of this reaction—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all volatile gases, which simplifies purification. wikipedia.org

Table 3: Typical Protocol for Oxalyl Chloride Mediated Chlorination

| Substrate | Reagent | Catalyst | Solvent | Byproducts |

|---|

Optimization of Reaction Conditions: Solvent Selection and Catalytic Enhancements

The conversion of the parent carboxylic acid, 2-chloro-4-methoxynicotinic acid, into its corresponding acyl chloride is typically achieved using a chlorinating agent. The efficiency of this transformation is highly dependent on the reaction conditions, particularly the choice of solvent and the use of catalysts.

Solvent Selection: The solvent plays a critical role in solubilizing reactants, influencing reaction rates, and affecting the stability of intermediates and products. The selection of an appropriate solvent can significantly impact the yield and purity of this compound. A range of solvents is commonly employed for the synthesis of acyl chlorides, each with distinct properties.

Aprotic Non-polar/Polar Solvents: Dichloromethane (DCM), Chloroform, and 1,2-Dichloroethane are often favored due to their inertness and ability to dissolve both the carboxylic acid precursor and common chlorinating agents like thionyl chloride or oxalyl chloride. commonorganicchemistry.com Their relatively low boiling points facilitate easy removal post-reaction.

Ethereal Solvents: Tetrahydrofuran (THF) can also be used. For instance, in the synthesis of related chloro-substituted anilines, THF has been employed as the reaction medium. gavinpublishers.com However, its potential to react with some chlorinating agents under certain conditions requires careful consideration.

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) is frequently used in catalytic amounts with oxalyl chloride to form the reactive Vilsmeier reagent in situ, which is the active chlorinating species. commonorganicchemistry.com In some syntheses, such as that of 2-chloro-4,6-dimethoxy-1,3,5-triazine, DMF has been used as the primary reaction solvent. google.com

The optimal solvent is determined through empirical studies, balancing factors like reactant solubility, reaction kinetics, and ease of work-up.

Interactive Data Table: Solvent Effects in Acyl Chloride Synthesis Below is a representative table illustrating how solvent choice can influence reaction outcomes in the synthesis of acyl chlorides. Note: This data is illustrative for acyl chloride synthesis in general, as specific data for this compound is not publicly available.

| Solvent | Typical Chlorinating Agent | Key Advantages | Potential Disadvantages |

| Dichloromethane | Oxalyl Chloride, Thionyl Chloride | Inert, good solubility, easy removal | Environmental concerns, potential for side reactions |

| Chloroform | Thionyl Chloride, PCl₅ | Similar to Dichloromethane | Higher boiling point than DCM, toxicity |

| 1,2-Dichloroethane | Phosphorus Oxychloride | Higher boiling point for elevated temperature reactions | More difficult to remove than DCM |

| Tetrahydrofuran | Oxalyl Chloride, Thionyl Chloride | Good solvating power | Potential for ring-opening side reactions |

| N,N-Dimethylformamide | Oxalyl Chloride (catalyst), Thionyl Chloride | Accelerates reaction (catalytic role) | High boiling point, difficult to remove |

Catalytic Enhancements: Catalysts can dramatically improve the rate and selectivity of the chlorination reaction. As mentioned, a catalytic amount of DMF is standard practice when using oxalyl chloride. commonorganicchemistry.com For other chlorination systems, Lewis acids may be employed. A patented method for synthesizing 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl) pyridine utilizes catalysts such as anhydrous Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃), Zinc chloride (ZnCl₂), or Tin(IV) chloride (SnCl₄). google.com These catalysts function by activating the substrate or the chlorinating agent, thereby facilitating the reaction under milder conditions or with improved efficiency.

Novel and Emerging Synthetic Routes for this compound

While traditional methods using common chlorinating agents are well-established, research continues to focus on developing more sustainable, efficient, and safer synthetic pathways.

Investigation of Alternative Chlorinating Agents

The choice of chlorinating agent is paramount in the synthesis of acyl chlorides. libretexts.org While thionyl chloride and oxalyl chloride are effective, they present hazards due to the evolution of toxic gases (SO₂/HCl and CO/CO₂/HCl, respectively). libretexts.org Phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also used but generate phosphorus waste streams that can be difficult to dispose of. youtube.com

Consequently, the investigation into alternative agents is an active area of research.

Novel Reagents: Reagents such as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine and N-Acetoxy-N-chloro-4-nitrobenzamide have been developed for specific chlorination applications, offering high reactivity and selectivity. tcichemicals.com

Organocatalytic Systems: The combination of benzotrichloride (B165768) with a catalyst like trioctylphosphane represents a move towards using cheaper, more readily available chlorinating agents under catalytic conditions. organic-chemistry.org

Solid-Supported Reagents: The development of solid-supported chlorinating agents could simplify product purification by allowing for the easy removal of the spent reagent through filtration, a strategy that aligns with green chemistry principles.

Catalytic Systems for Enhanced Yield and Selectivity

Modern synthetic chemistry emphasizes the use of catalytic systems to minimize waste and energy consumption. For acyl chloride production, this involves designing catalysts that can operate under mild conditions with high turnover numbers.

The development of advanced catalytic systems is crucial for improving reaction efficiency. Machine learning and data-driven approaches are increasingly being used to predict optimal combinations of catalysts, solvents, and other reaction parameters to maximize yield and selectivity. beilstein-journals.org For the synthesis of this compound, this could involve screening a wide range of Lewis acid or organocatalysts to identify systems that are both highly active and compatible with the methoxy and chloro substituents on the pyridine ring. The goal is to achieve near-quantitative conversion of the carboxylic acid to the acyl chloride while minimizing the formation of byproducts.

Process Intensification Strategies in Acyl Chloride Production

Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. rccostello.com Applying these strategies to the production of this compound could offer significant advantages over traditional batch processing.

Continuous Flow Synthesis: Performing the chlorination reaction in a continuous flow reactor, such as a microreactor, can offer superior control over reaction parameters like temperature and residence time. This leads to improved safety, as the volume of hazardous material at any given time is minimized, and often results in higher yields and purity. rccostello.com The chlorination of celecoxib (B62257) using a specialized chlorinating agent has been successfully demonstrated in a flow synthesis setup. tcichemicals.com

By embracing these novel routes and strategies, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Reactivity and Transformation Pathways of 2 Chloro 4 Methoxynicotinoyl Chloride

Nucleophilic Acyl Substitution Reactions of 2-Chloro-4-methoxynicotinoyl Chloride

The acyl chloride functional group is highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. This renders the carbonyl carbon highly electrophilic, facilitating a variety of substitution reactions.

This compound readily undergoes esterification with a wide range of alcohols and phenols to furnish the corresponding alkyl and aryl 2-chloro-4-methoxynicotinates. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct.

The reaction with simple aliphatic alcohols, such as methanol (B129727) or ethanol, is generally rapid and high-yielding, affording the corresponding methyl or ethyl esters. The esterification with phenols, which are less nucleophilic than aliphatic alcohols, may require slightly more forcing conditions or the use of a catalyst to achieve efficient conversion. Phase-transfer catalysis has been shown to be an effective method for the esterification of phenols with acyl chlorides. researchgate.net

Table 1: Examples of Esterification Reactions

| Nucleophile | Product |

|---|---|

| Methanol | Methyl 2-chloro-4-methoxynicotinate |

| Ethanol | Ethyl 2-chloro-4-methoxynicotinate |

| Phenol | Phenyl 2-chloro-4-methoxynicotinate |

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the corresponding 2-chloro-4-methoxynicotinamides. These reactions are typically fast and exothermic. Two equivalents of the amine are generally employed, with one equivalent acting as the nucleophile and the second serving as a base to neutralize the liberated hydrogen chloride. Alternatively, an auxiliary non-nucleophilic base can be used.

The use of ammonium (B1175870) chloride (NH₄Cl) has been reported as a convenient source of ammonia for the synthesis of primary amides from acid chlorides, avoiding the need to handle gaseous ammonia. ccspublishing.org.cn This method can be extended to the synthesis of secondary and tertiary amides using the corresponding amine hydrochlorides. ccspublishing.org.cn

Table 2: Examples of Amidation Reactions

| Nucleophile | Product |

|---|---|

| Ammonia | 2-Chloro-4-methoxynicotinamide |

| Methylamine | N-Methyl-2-chloro-4-methoxynicotinamide |

| Diethylamine | N,N-Diethyl-2-chloro-4-methoxynicotinamide |

The conversion of this compound to the corresponding acyl cyanide can be achieved through reaction with a cyanide salt, such as sodium or potassium cyanide. Acyl cyanides are versatile synthetic intermediates. The synthesis of related cyanopyridines has been accomplished from pyridine-N-oxides using reagents like phosphorus oxychloride. chemicalbook.com While direct cyanation of the acyl chloride is a plausible transformation, the specific conditions for this substrate are not widely documented.

Reactions Involving the Pyridine Ring System

The pyridine ring of this compound is an electron-deficient aromatic system, which influences its reactivity. The chlorine atom at the C-2 position is susceptible to displacement via palladium-catalyzed cross-coupling reactions, while the electron-donating methoxy (B1213986) group at the C-4 position can influence the regioselectivity of electrophilic aromatic substitution.

The chlorine atom at the C-2 position of the pyridine ring is activated towards oxidative addition to a palladium(0) complex, making it a suitable handle for various cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. Common palladium-catalyzed cross-coupling reactions include the Suzuki, Sonogashira, and Heck reactions.

In related 2-chloropyridine (B119429) systems, the C-2 position is a common site for such transformations. While the acyl chloride functionality is also reactive, chemoselective cross-coupling at the C-2 position can often be achieved under appropriate conditions. The reactivity at the C-4 position, which bears a methoxy group, is generally lower for cross-coupling reactions compared to the halogenated C-2 position.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki | Arylboronic acid | 2-Aryl-4-methoxynicotinoyl chloride derivative |

| Sonogashira | Terminal alkyne | 2-Alkynyl-4-methoxynicotinoyl chloride derivative |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating methoxy group at the C-4 position can activate the ring towards electrophilic attack. The directing effects of the substituents on the ring will determine the position of substitution.

The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director but a deactivator. The acyl chloride group is a meta-directing deactivator. In the case of 2-chloro-4-methoxypyridine, nitration has been shown to occur, indicating that electrophilic substitution is possible on this ring system. guidechem.comgoogle.com The most likely positions for electrophilic attack on this compound would be the C-5 or C-6 positions, influenced by the interplay of the electronic effects of the substituents.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 2-chloro-4-methoxynicotinate |

| Ethyl 2-chloro-4-methoxynicotinate |

| Phenyl 2-chloro-4-methoxynicotinate |

| 4-Nitrophenyl 2-chloro-4-methoxynicotinate |

| 2-Chloro-4-methoxynicotinamide |

| N-Methyl-2-chloro-4-methoxynicotinamide |

| N,N-Diethyl-2-chloro-4-methoxynicotinamide |

| N-Phenyl-2-chloro-4-methoxynicotinamide |

| 2-Chloro-4-methoxynicotinoyl cyanide |

| 2-Aryl-4-methoxynicotinoyl chloride |

| 2-Alkynyl-4-methoxynicotinoyl chloride |

| 2-Alkenyl-4-methoxynicotinoyl chloride |

| 2-chloropyridine |

| 2-chloro-4-methoxypyridine |

| 2-chloro-4-nitropyridine (B32982) |

| Pyridine |

| Triethylamine |

| Methanol |

| Ethanol |

| Phenol |

| 4-Nitrophenol |

| Ammonia |

| Methylamine |

| Diethylamine |

| Aniline |

| Ammonium chloride |

| Sodium cyanide |

| Potassium cyanide |

| Phosphorus oxychloride |

| Arylboronic acid |

| Terminal alkyne |

| Alkene |

Nucleophilic Aromatic Substitution at the Chloro and Methoxy Positions

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the ring nitrogen (C2 and C4). stackexchange.com The presence of both a chloro and a methoxy group at these activated positions presents opportunities for selective substitution reactions.

The chlorine atom at the C-2 position is a good leaving group and is highly susceptible to displacement by a variety of nucleophiles. The electron-withdrawing nature of the adjacent ring nitrogen and the nicotinoyl chloride group further activates this position for nucleophilic attack. stackexchange.com For instance, reactions with amines and hydrazines proceed readily at this position.

While the methoxy group at the C-4 position is generally a less facile leaving group compared to chloride, its substitution is also possible, often requiring more forcing reaction conditions or the use of strong nucleophiles. The regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. In many instances, the chloro group at the 2-position is preferentially substituted due to its superior leaving group ability. However, instances of substitution at the 4-position in related 4-methoxypyridine (B45360) derivatives have been documented, suggesting that with the appropriate choice of nucleophile and conditions, selective functionalization at this site may also be achievable. acs.orgntu.edu.sg

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. While specific examples directly employing this compound in well-known MCRs like the Ugi or Passerini reactions are not extensively documented in the reviewed literature, its structural motifs are highly amenable to such transformations. wikipedia.orgorganic-chemistry.org

The nicotinoyl chloride functionality can act as the acid component in a Passerini reaction, reacting with an aldehyde or ketone and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similarly, in a Ugi reaction, the nicotinoyl chloride could serve as the acid component, reacting with an amine, a carbonyl compound, and an isocyanide.

A significant application that mirrors the principles of multi-component synthesis is the construction of fused heterocyclic systems. For instance, the reaction of this compound with hydrazine (B178648) hydrate, followed by cyclization with a suitable partner, can be considered a sequential one-pot process for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This approach efficiently builds molecular complexity from simple starting materials.

Derivatization Strategies for Advanced Chemical Entities

The strategic derivatization of this compound has led to the synthesis of a variety of advanced chemical entities, most notably fused heterocyclic systems with potential applications in medicinal chemistry.

One of the most prominent derivatization pathways involves the reaction with hydrazine hydrate. This reaction typically proceeds in two stages. Initially, the more reactive acyl chloride group reacts with hydrazine to form the corresponding nicotinoyl hydrazide. Subsequently, under appropriate conditions, a second molecule of hydrazine can displace the chloro group at the 2-position, leading to the formation of 2-hydrazinyl-4-methoxynicotinoyl hydrazide.

This di-functionalized intermediate is a key precursor for the synthesis of pyrazolo[3,4-b]pyridine derivatives. Through cyclocondensation reactions with various reagents, the pyrazole (B372694) ring is annulated onto the pyridine core. For example, treatment with suitable reagents can lead to the formation of 1H-Pyrazolo[3,4-b]pyridin-3-amine derivatives, which are important scaffolds in drug discovery.

The resulting pyrazolo[3,4-b]pyridine core can be further functionalized at various positions, allowing for the generation of a library of diverse molecules. The methoxy group at the 4-position, the pyrazole nitrogen, and other positions on the fused ring system can be modified to tune the physicochemical and biological properties of the final compounds. researchgate.networktribe.com

Below is a table summarizing the key reactive sites of this compound and the types of transformations they can undergo.

| Reactive Site | Position | Type of Reaction | Potential Products |

| Nicotinoyl chloride | C-3 | Acylation, MCR component | Amides, Esters, α-acyloxy amides |

| Chloro group | C-2 | Nucleophilic Aromatic Substitution | Amines, Hydrazines, Ethers |

| Methoxy group | C-4 | Nucleophilic Aromatic Substitution | Amines, Ethers |

Applications in Complex Chemical Synthesis

Role of 2-Chloro-4-methoxynicotinoyl Chloride as a Key Intermediate

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it a valuable intermediate for the synthesis of a wide array of complex molecules. The acyl chloride provides a ready handle for nucleophilic acyl substitution, while the chloro group can participate in various cross-coupling reactions or nucleophilic aromatic substitution. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity and regioselectivity of these transformations.

In heterocyclic chemistry, this compound is a pivotal precursor for the assembly of diverse molecular scaffolds. The acyl chloride functionality allows for the facile introduction of the nicotinoyl moiety into molecules containing nucleophilic groups such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively. These reactions are often high-yielding and proceed under mild conditions.

Furthermore, the chloro group at the 2-position of the pyridine ring can be displaced by a variety of nucleophiles or can be a participant in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This dual reactivity allows for the sequential or one-pot construction of highly substituted pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals. For instance, reaction of this compound with a primary amine would yield the corresponding amide, which can then undergo a Suzuki coupling at the 2-position to introduce a new carbon-carbon bond, thus rapidly building molecular complexity.

The distinct reactivity of the functional groups in this compound allows for its incorporation into both convergent and divergent synthetic strategies. wikipedia.org

In a convergent synthesis , pre-synthesized molecular fragments are combined in the later stages of a synthesis to form the final target molecule. This compound can act as a key coupling partner, where the acyl chloride is reacted with one complex fragment and the chloro group is subsequently used to attach a second, distinct fragment. This approach is highly efficient for the synthesis of large and complex molecules.

In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. wikipedia.org Starting from this compound, a diverse range of amides or esters can be prepared via the reaction of the acyl chloride with various amines or alcohols. Subsequently, the chloro group can be reacted with a set of different nucleophiles or coupling partners, leading to a matrix of novel compounds. This strategy is particularly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Total Synthesis of Natural Products and Biomimetic Analogues

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are present in numerous bioactive natural products. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable synthon for the construction of such complex targets.

The substituted pyridine core is a common feature in many natural products, particularly alkaloids. This compound could be integrated into the synthesis of these molecules by leveraging its dual reactivity. For example, the nicotinoyl portion could be incorporated early in the synthesis, with the chloro and methoxy groups serving as control elements for subsequent transformations. The methoxy group can be deprotected to a hydroxyl group, providing another point for functionalization.

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. advancechemjournal.com When a target molecule contains a 4-methoxypyridine-3-carbonyl moiety, this compound can be considered a logical precursor. The key disconnections in the retrosynthetic analysis would be the amide/ester bond at the 3-position and the bond connected to the 2-position of the pyridine ring.

For a hypothetical target molecule, a retrosynthetic approach might involve a late-stage amide bond formation and a Suzuki coupling. The corresponding synthons would lead back to this compound as a key starting material.

Hypothetical Retrosynthetic Analysis:

| Target Molecule | Key Disconnections | Key Building Blocks |

| Complex Heterocycle | Amide bond, C-C bond | Amine, Boronic Acid, this compound |

This table is interactive. You can sort and filter the data.

Development of Novel Chemical Entities for Research Purposes

The synthesis of novel chemical entities is crucial for the discovery of new drugs and for probing biological processes. Substituted nicotinic acid derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. ekb.egnih.govresearcher.lifemdpi.com this compound provides a versatile platform for the generation of libraries of novel compounds for biological screening.

By systematically varying the substituents at the 2- and 3-positions of the pyridine ring, chemists can create a diverse set of molecules with potentially unique biological profiles. The reactivity of the acyl chloride allows for the introduction of a wide array of side chains, while the chloro group enables further diversification through cross-coupling reactions. This approach facilitates the exploration of chemical space around the nicotinic acid scaffold, which is a privileged structure in medicinal chemistry.

Examples of Derivatization Reactions:

| Starting Material | Reagent | Reaction Type | Product Class |

| This compound | Primary Amine | Acyl Substitution | N-substituted amides |

| This compound | Alcohol | Acyl Substitution | Esters |

| N-Aryl-2-chloro-4-methoxynicotinamide | Arylboronic Acid | Suzuki Coupling | 2-Aryl-N-aryl-4-methoxynicotinamides |

This table is interactive. You can sort and filter the data.

Analytical Characterization Methodologies for 2 Chloro 4 Methoxynicotinoyl Chloride and Its Reaction Products

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Chloro-4-methoxynicotinoyl chloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the compound's atomic connectivity, molecular weight, and functional groups.

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the methoxy (B1213986) group. The two aromatic protons are in different chemical environments and are expected to appear as doublets due to coupling with each other. The methoxy group protons will appear as a singlet. Based on established substituent effects on the pyridine ring, the predicted chemical shifts are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, six distinct signals are expected: five for the pyridine ring carbons (including the carbonyl carbon) and one for the methoxy carbon. The chemical shifts are influenced by the electronegativity of the chlorine, oxygen, and nitrogen atoms. service.gov.uk

A common reaction product of this compound is its methyl ester, Methyl 2-chloro-4-methoxynicotinate , formed by reaction with methanol (B129727). The NMR data for this derivative would show the addition of a new methyl group singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR spectrum. bldpharm.comavantorsciences.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) in CDCl₃

| Compound | Nucleus | Position 2 | Position 3 | Position 4 | Position 5 | Position 6 | Methoxy (-OCH₃) | Carbonyl (-COCl) |

| This compound | ¹³C | ~155.0 | ~110.0 | ~168.0 | ~108.0 | ~152.0 | ~56.0 | ~167.0 |

| ¹H | - | - | - | ~7.00 (d) | ~8.30 (d) | ~4.00 (s) | - | |

| Methyl 2-chloro-4-methoxynicotinate | ¹³C | ~154.5 | ~109.5 | ~167.5 | ~107.5 | ~151.5 | ~55.5 | ~165.0 (Ester C=O) |

| ¹H | - | - | - | ~6.95 (d) | ~8.25 (d) | ~3.95 (s) | - |

Note: The data for this compound is predicted based on spectral data of analogous compounds. Data for reaction products is based on commercially available information and spectral prediction. nih.govcaspre.canmrdb.org

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, electron impact (EI) ionization would lead to a molecular ion peak. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), which results in an M+ peak and an M+2 peak with a characteristic intensity ratio of approximately 3:1. nih.govlibretexts.org

The primary fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.orgmiamioh.edu Further fragmentation of this compound would likely involve the loss of the methoxy group or carbon monoxide from the acylium ion.

For a reaction product like 2-Chloro-4-methoxy-N-ethylnicotinamide , the mass spectrum would show a different molecular ion peak corresponding to its higher mass. Its fragmentation would be characterized by cleavage adjacent to the amide functional group.

Interactive Data Table: Predicted Mass Spectrometry Data

| Compound | Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Characteristic Isotope Pattern |

| This compound | C₇H₅Cl₂NO₂ | 206.03 | [M-Cl]⁺, [M-COCl]⁺, [M-OCH₃]⁺ | M+ / M+2 ratio of ~3:1 for [M]⁺ and chlorine-containing fragments |

| Methyl 2-chloro-4-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | [M-OCH₃]⁺, [M-CO₂CH₃]⁺ | M+ / M+2 ratio of ~3:1 for [M]⁺ and chlorine-containing fragments |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) stretching of the acyl chloride group. Acyl chloride carbonyls absorb at a characteristically high frequency, typically in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. uobabylon.edu.iqreddit.comwikipedia.org Other key absorptions would include C-O stretching for the methoxy group, C-Cl stretching, and C=C/C=N stretching vibrations from the aromatic pyridine ring. nist.gov

When this compound reacts to form an amide, for example, 2-Chloro-4-methoxy-N-ethylnicotinamide , the IR spectrum changes significantly. The high-frequency acyl chloride C=O stretch disappears and is replaced by an amide C=O stretch at a lower frequency (typically 1630-1680 cm⁻¹). Additionally, N-H stretching bands would appear for a secondary amide. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹)

| Functional Group | Vibration Type | This compound (Predicted) | Amide/Ester Reaction Product (Typical) |

| C=O (Carbonyl) | Stretch | ~1785 (strong, sharp) | ~1735 (Ester), ~1660 (Amide) |

| C-O (Ether) | Stretch | ~1250 and ~1050 | ~1250 and ~1050 |

| C=C, C=N (Aromatic) | Stretch | ~1600, ~1550 | ~1600, ~1550 |

| C-Cl (Aryl) | Stretch | ~1100 | ~1100 |

| C-Cl (Acyl) | Stretch | ~800-600 | Absent |

| N-H (Amide) | Stretch | Absent | ~3300 (secondary amide) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, which allows for the assessment of compound purity and the monitoring of reaction progress by tracking the consumption of reactants and the formation of products.

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds. Acyl chlorides can be reactive and may degrade at high temperatures or react with column stationary phases. Therefore, analysis may require derivatization to a more stable form, such as an ester. rsc.org For instance, reacting the crude product with methanol to form the more stable Methyl 2-chloro-4-methoxynicotinate allows for reliable quantification. mdpi.com

A typical GC method would involve a capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5ms), with helium as the carrier gas. nih.gov The temperature program would be optimized to ensure good separation of the analyte from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. nih.gov It is an ideal method for monitoring the conversion of 2-Chloro-4-methoxynicotinic acid to this compound, and for analyzing the subsequent formation of its amide or ester derivatives.

Reversed-phase HPLC is the most common mode used for this class of compounds. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic or sulfuric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comchromatographyonline.comresearchgate.net Detection is commonly achieved using a UV detector, set to a wavelength where the pyridine ring exhibits strong absorbance (e.g., ~250-270 nm). sielc.com

Interactive Data Table: Typical HPLC Conditions for Nicotinic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Temperature | Ambient or controlled (e.g., 30 °C) |

This method allows for the separation and quantification of the starting acid, the acyl chloride (if stabilized), and the final product, providing a clear picture of reaction purity and yield.

Advanced Spectroscopic and Chromatographic Coupling Techniques

The hyphenation of chromatographic separation with mass spectrometric detection offers a powerful approach for the analysis of this compound and its derivatives. These techniques allow for the separation of individual components from a mixture, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the acyl chloride functional group, direct analysis of this compound by GC-MS can be challenging. However, it is an excellent method for the characterization of its less reactive and more volatile derivatives, such as the corresponding esters formed by reaction with alcohols. For instance, the reaction with methanol yields Methyl 2-chloro-4-methoxynicotinate, a compound well-suited for GC-MS analysis.

The electron ionization (EI) mass spectrum of a chlorinated compound like Methyl 2-chloro-4-methoxynicotinate would be expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (35Cl and 37Cl isotopes in an approximate 3:1 ratio). chemguide.co.uk Fragmentation would likely involve the loss of the methoxy group (-OCH3), the ester group (-COOCH3), and the chlorine atom.

Table 1: Predicted GC-MS Data for Methyl 2-chloro-4-methoxynicotinate

| Parameter | Predicted Value |

| Compound Name | Methyl 2-chloro-4-methoxynicotinate |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| Predicted Retention Index | Dependent on column and conditions |

| Key Mass Fragments (m/z) | 201/203 (M+), 170/172, 142 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a more versatile technique for the analysis of a wider range of compounds, including those that are thermally labile or less volatile, such as this compound and its amide derivatives. The separation is typically performed using reversed-phase chromatography, and detection is achieved by mass spectrometry, often with electrospray ionization (ESI).

For the analysis of this compound, derivatization is often employed to improve chromatographic retention and ionization efficiency. Reaction with an amine, for example, produces the corresponding amide, 2-Chloro-4-methoxynicotinamide.

LC-MS/MS analysis of 2-Chloro-4-methoxynicotinamide would involve selecting the protonated molecular ion [M+H]+ as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions. Based on the fragmentation of similar structures like nicotinamide (B372718), a primary fragmentation pathway would likely involve the loss of the amide group (-CONH2). avantorsciences.comumb.edu

Table 2: Predicted LC-MS/MS Parameters for 2-Chloro-4-methoxynicotinamide

| Parameter | Predicted Value |

| Compound Name | 2-Chloro-4-methoxynicotinamide |

| Molecular Formula | C7H7ClN2O2 |

| Molecular Weight | 186.60 g/mol |

| Precursor Ion (m/z) | 187.0 [M+H]+ |

| Predicted Product Ions (m/z) | 170.0, 142.0 |

| Chromatographic Conditions | Reversed-phase C18 column with a water/acetonitrile mobile phase containing formic acid. |

The analysis of reaction products is crucial for monitoring reaction progress and purity. For example, the reaction of this compound with a primary amine would yield an N-substituted amide. The resulting product can be readily analyzed by LC-MS to confirm its identity and purity. The mass spectrum would show a molecular ion corresponding to the expected product, and the MS/MS spectrum would provide structural confirmation through characteristic fragmentation.

Green Chemistry Principles in the Production and Utilization of 2 Chloro 4 Methoxynicotinoyl Chloride

Adoption of Environmentally Benign Reagents and Solvents

Solvents are a major contributor to the waste generated in chemical processes. researchgate.net The ideal green solvent is non-toxic, biodegradable, and sourced from renewable feedstocks. monash.edu For the synthesis of heterocyclic compounds like 2-Chloro-4-methoxynicotinoyl chloride, a shift away from conventional volatile organic compounds (VOCs) is desirable.

Several classes of greener solvents are being explored for the synthesis of heterocyclic compounds. monash.edumdpi.com These include water, ionic liquids, deep eutectic solvents, and bio-derived solvents like glycerol (B35011) and ethyl lactate. monash.edumdpi.com The use of microwave-assisted synthesis in conjunction with these green solvents can further enhance reaction efficiency and reduce energy consumption. nih.govacs.org

Table 1: Comparison of Conventional and Greener Solvents for Heterocyclic Synthesis

| Solvent Class | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, DMF | Well-understood reactivity | Toxic, volatile, often petroleum-derived |

| Water | H₂O | Non-toxic, non-flammable, cheap | Poor solubility for many organic compounds |

| Ionic Liquids | Imidazolium-based salts | Low volatility, tunable properties | Can be expensive, potential toxicity |

| Bio-derived | Glycerol, Ethyl lactate, PEGs | Renewable, biodegradable, low toxicity | Can have high viscosity, may require higher temperatures |

| Supercritical Fluids | scCO₂ | Non-toxic, easily removed | Requires high-pressure equipment |

The selection of an appropriate green solvent for the synthesis of this compound would depend on the specific reaction conditions and the solubility of the reactants and intermediates.

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher atom economy, lower energy requirements, and reduced waste generation. catalyticamidation.info The development of efficient catalysts is crucial for the sustainable production of this compound.

In the synthesis of pyridine (B92270) derivatives, various catalytic systems have been developed to improve efficiency and reduce environmental impact. These include:

Metal-based catalysts: Copper-catalyzed reactions, for instance, have been shown to be efficient for the synthesis of functionalized indolizines from propargylic pyridines. acs.org

Catalyst-free reactions: The development of catalyst-free, multicomponent reactions for the synthesis of substituted pyridines represents a significant advancement in green chemistry. researchgate.net

Reusable catalysts: The use of heterogeneous catalysts, such as activated fly ash, provides an eco-friendly and reusable option for the synthesis of pyridine derivatives. bhu.ac.in

For the synthesis of nicotinoyl chlorides and their derivatives, traditional methods often involve the use of stoichiometric reagents like thionyl chloride or phosphorus pentachloride, which generate significant amounts of acidic waste. mdpi.comresearchgate.net Catalytic amidation, using catalysts such as boric acid, presents a more atom-economical and environmentally benign alternative for the formation of amide bonds from nicotinic acid derivatives. acs.orgmdpi.com

Table 2: Catalytic Strategies for Greener Synthesis of Pyridine Derivatives

| Catalytic Approach | Example | Key Advantages | Relevance to this compound |

| Homogeneous Catalysis | Boric acid catalyzed amidation acs.org | High efficiency, mild conditions | Potential for direct conversion of the corresponding carboxylic acid to amides. |

| Heterogeneous Catalysis | Activated fly ash bhu.ac.in | Reusability, easy separation | Could be explored for various steps in the synthesis. |

| Metal-Free Catalysis | Multicomponent reactions researchgate.net | High atom economy, simplified procedures | Could offer novel synthetic routes with reduced waste. |

Waste Minimization and By-Product Management

Waste prevention is a fundamental principle of green chemistry. Strategies to minimize waste in the production of this compound include the adoption of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and the amount of waste generated. nih.govacs.org

The recycling and reuse of solvents and catalysts are also critical for waste reduction. For instance, methods for recycling pyridine from pharmaceutical waste liquids have been developed, which could be adapted for the recovery of solvents used in the synthesis of its derivatives. google.com Additionally, the use of solvent-impregnated resins offers a selective method for the recovery of pyridine derivatives from aqueous waste streams. researchgate.net

Lifecycle Assessment Considerations for this compound Synthesis

A comprehensive lifecycle assessment (LCA) evaluates the environmental impact of a product from raw material extraction to its final disposal. dtu.dk For this compound, a full LCA would consider the environmental burden of its starting materials, the energy and resources consumed during its synthesis, the impact of its use, and its ultimate fate in the environment.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity and Catalysis

While the acyl chloride and the 2-chloro functionalities suggest predictable reactivity with nucleophiles, the interplay of the substituents on the pyridine (B92270) ring opens avenues for novel transformations. Future research should focus on exploring less conventional reactivity, particularly through transition metal catalysis. The reactivity of acyl chlorides has been shown to extend beyond simple acylation when combined with transition metals like rhodium and palladium. nih.gov Investigations could explore if 2-Chloro-4-methoxynicotinoyl chloride can participate in decarbonylative cross-coupling reactions or act as a precursor for acyl-metal complexes, enabling novel carbon-carbon bond formations.

Furthermore, the chlorine atom at the 2-position of the pyridine ring is a handle for various cross-coupling reactions. While nucleophilic aromatic substitution (SNAr) is a known pathway for functionalizing chloropyridines, acs.orgwikipedia.org catalysis could enable reactions with a broader range of coupling partners under milder conditions. For instance, nickel-catalyzed substitution reactions have proven effective for unactivated alkyl halides and could potentially be adapted for this substrate. nih.govresearchgate.net Exploring catalytic systems that selectively activate the C-Cl bond without reacting with the acyl chloride would be a significant advancement. This could involve catalysts that show chemoselectivity based on the different electronic properties of the two electrophilic sites.

| Potential Reaction Class | Catalytic System (Hypothetical) | Target Transformation |

| Decarbonylative Coupling | Rh(I) or Pd(0) complexes | Coupling of the nicotinoyl group (minus CO) with various nucleophiles |

| Site-Selective Cross-Coupling | Ni(0)/ligand systems | Selective reaction at the C2-Cl position with organometallic reagents |

| Acylative Arylation | Rhodium-catalyzed | Use of the acyl chloride as both an acyl and aryl source in one pot. nih.gov |

Development of Asymmetric Synthetic Routes Utilizing this compound

The pyridine scaffold is central to many biologically active molecules and chiral ligands. nih.gov A significant future direction is the use of this compound in the synthesis of novel chiral molecules. This can be approached in two primary ways: diastereoselective reactions and enantioselective catalysis.

Firstly, the acyl chloride can be reacted with chiral alcohols or amines to form esters or amides. The resulting chiral nicotinoyl derivatives could then serve as substrates in diastereoselective transformations, such as hydrogenations of the pyridine ring to form chiral piperidines, a strategy that has been successfully employed in natural product synthesis. nih.gov The existing substituents on the ring could influence the stereochemical outcome of such reductions.

Secondly, the development of catalytic asymmetric methods that directly involve the substrate is a highly desirable goal. This could involve the kinetic resolution of a racemic derivative of the parent acid or, more innovatively, a dynamic kinetic resolution process. Another approach would be the enantioselective addition of nucleophiles to the pyridine ring, potentially mediated by a chiral catalyst that transiently coordinates to the molecule. The design of chiral pyridine-derived ligands has advanced significantly, and these principles could be applied to develop catalysts that recognize and transform the 2-Chloro-4-methoxynicotinoyl moiety with high enantioselectivity. nih.govacs.org

Computational Chemistry Studies on Reaction Mechanisms and Selectivity

To guide the exploration of novel reactivity and the design of stereoselective syntheses, computational studies are indispensable. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the reaction mechanisms involving this compound. nih.govresearchgate.netrsc.org

A key area for computational investigation is the chemoselectivity of nucleophilic attack. Theoretical calculations can determine the relative activation barriers for reaction at the acyl chloride versus the C2-Cl position for a variety of nucleophiles and reaction conditions. This would allow for the in silico screening of conditions to favor one product over another, saving significant experimental effort. Studies on the mechanism of formation of related N-acylpyridinium ions could provide a basis for understanding the reactivity of the acyl chloride group. researchgate.netacs.org

Furthermore, computational modeling will be crucial in understanding the origins of stereoselectivity in potential asymmetric transformations. By modeling the transition states of reactions involving chiral catalysts or auxiliaries, researchers can rationalize observed stereochemical outcomes and predict which catalyst or substrate modifications would lead to higher enantiomeric excesses. nih.gov Such studies can elucidate the subtle non-covalent interactions that govern stereocontrol.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes involving this compound to continuous flow and automated platforms represents a significant step towards more efficient and scalable chemical production. sci-hub.se Flow chemistry offers enhanced control over reaction parameters like temperature and mixing, which is particularly advantageous for managing exothermic reactions, such as the quenching of a highly reactive acyl chloride. acs.org

Future work could focus on developing a multi-step flow synthesis that uses this compound as an entry point. uc.pt For example, an initial in-line reaction with a nucleophile to form an amide or ester could be followed directly by a second flow reactor for a subsequent cross-coupling reaction at the C2-Cl position. durham.ac.ukunimi.it This "telescoped" approach avoids the isolation of intermediates, saving time and resources. The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of these processes. durham.ac.uk

| Flow Chemistry Advantage | Application to this compound | Potential Outcome |

| Precise Temperature Control | Management of exothermic acylation reactions | Improved safety and product purity |

| Rapid Mixing | High-yield reactions with short residence times | Increased throughput |

| Multi-step Synthesis | Telescoped acylation and cross-coupling reactions | Streamlined synthesis of complex derivatives unimi.it |

| Automated Optimization | High-throughput screening of reaction conditions | Rapid discovery of optimal synthetic protocols |

Expanding the Derivatization Scope for Advanced Chemical Research

The ultimate goal of studying this compound is to enable the synthesis of novel functional molecules. A key future direction is to systematically expand the library of derivatives that can be accessed from this building block. This involves moving beyond simple nucleophilic substitution and employing a wider range of modern synthetic methods.

Late-stage functionalization strategies, which allow for the modification of complex molecules in the final steps of a synthesis, are of particular interest. acs.orgnih.gov Derivatives of this compound could be incorporated into larger scaffolds, after which the remaining chloro or methoxy (B1213986) groups could be modified. For example, the methoxy group could potentially be cleaved to reveal a hydroxypyridine, which possesses a distinct reactivity profile.

Furthermore, derivatization is crucial for analytical purposes and for creating probes for chemical biology. The acyl chloride handle allows for easy conjugation to reporter molecules, polymers, or surfaces. Pyridine-based structures are also common in metabolomics, where derivatization is used to enhance volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.comresearchgate.net Developing a suite of advanced derivatization protocols will broaden the applicability of this compound in diverse fields, from materials science to medicinal chemistry. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-4-methoxynicotinoyl chloride, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or chloroacylation of a nicotinic acid derivative. Key reagents include thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for introducing the chloroacyl group. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used under anhydrous conditions at 60–80°C. Monitoring reaction progress via TLC or NMR ensures minimal byproduct formation. Precursor compounds like 4-methoxynicotinic acid must be rigorously dried to avoid hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and chloroacyl (-COCl) functional groups.

- IR Spectroscopy : Confirms C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- Melting Point Analysis : Cross-referenced with literature values (e.g., analogs like 4-methoxyphenacyl chloride, mp 98–100°C) to assess purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use a fume hood, nitrile gloves, and chemical-resistant goggles. Avoid moisture to prevent hydrolysis to carboxylic acid. Spills should be neutralized with sodium bicarbonate and absorbed in inert material. Store under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The methoxy group at C4 acts as an electron-donating group, activating the ring toward electrophilic substitution but deactivating the chloroacyl group at C2. Computational studies (e.g., DFT) can map charge distribution to predict regioselectivity. Compare reaction rates with analogs like 2-chloro-4-(chloromethyl)pyridine hydrochloride under identical conditions (e.g., DMSO, 50°C) to validate electronic effects .

Q. What strategies mitigate hydrolysis of this compound during long-term storage or in aqueous reaction media?

- Methodological Answer : Stabilize the compound by:

- Lyophilization : Remove trace water via freeze-drying.

- Inert Solvents : Use dry tetrahydrofuran (THF) or acetonitrile.

- Additives : Incorporate molecular sieves (3Å) or scavengers like triethylamine to trap HCl byproducts. Monitor stability via periodic FT-IR to detect hydrolysis (appearance of -COOH peaks) .

Q. How can density functional theory (DFT) be applied to model the reaction pathways of this compound with amine nucleophiles?

- Methodological Answer : Use B3LYP/6-31G(d) basis sets to calculate transition states and activation energies for acyl substitution. Compare theoretical outcomes with experimental kinetic data (e.g., rate constants in DMF at varying temperatures). Validate using PubChem’s computed InChI and molecular descriptors for analogous compounds .

Q. How should researchers resolve contradictions in reported reactivity data for this compound across different studies?

- Methodological Answer :

- Control Experiments : Replicate reactions using standardized conditions (e.g., solvent purity, stoichiometry).

- Cross-Validation : Compare results with structurally related compounds (e.g., 5-chloro-2-methoxynicotinaldehyde) to identify substituent effects.

- Meta-Analysis : Aggregate data from PubChem, NIST, and peer-reviewed journals to isolate variables like temperature or catalyst presence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.